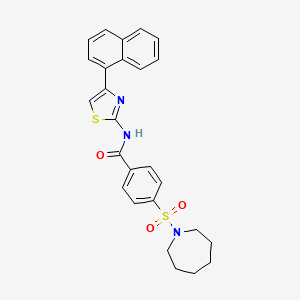
2-(2-Amino-4-bromo-3-fluorophenyl)-2-oxoacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Amino-4-bromo-3-fluorophenyl)-2-oxoacetic acid is an important pharmaceutical and organic intermediate ingredient . It is used in the synthesis of avibactam sodium, an FDA-approved non-beta-lactam β-lactamase inhibitor used in combination with ceftazidime (Avycaz). It is used for the treatment of complicated intra-abdominal infections, urinary tract infections, and pyelonephritis .
Molecular Structure Analysis
The molecular formula of 2-(2-Amino-4-bromo-3-fluorophenyl)-2-oxoacetic acid is C7H5BrFNO2 . The molecular weight is 234.02 . The SMILES string is OC(=O)c1ccc(F)cc1Br .Physical And Chemical Properties Analysis
The boiling point of 2-(2-Amino-4-bromo-3-fluorophenyl)-2-oxoacetic acid is predicted to be 332.0±42.0 °C . The density is predicted to be 1.877±0.06 g/cm3 . The compound is a solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure Analysis
- Synthesis and Structural Studies : Compounds related to 2-(2-Amino-4-bromo-3-fluorophenyl)-2-oxoacetic acid have been used in various synthesis processes. For instance, amino-3-fluorophenyl boronic acid, synthesized from 4-bromo-2-fluoroaniline, is used in constructing glucose sensing materials and other biological applications due to its pendant amine group (Das et al., 2003). Additionally, 2-amino-2-oxoacetic acid, a related compound, has shown potential as an inhibitor of lactic dehydrogenase and exhibits significant anticancer activity (Delgado et al., 2019).
Pharmaceutical and Medicinal Chemistry
- Pharmaceutical Intermediates : Synthesis of related compounds, such as 4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutanamide, an intermediate of atorvastatin calcium, involves compounds similar to 2-(2-Amino-4-bromo-3-fluorophenyl)-2-oxoacetic acid (Yi-fan, 2010).
Anticancer and Antidiabetic Potential
- Anticancer and Antidiabetic Properties : The structural characterization of 2-amino-2-oxoacetic acid, a similar compound, is important for understanding its mechanisms as an antitumor and antidiabetic agent (Delgado et al., 2019).
Chemical Biology and Fluorescence Studies
- Chemical Biology Applications : In the field of chemical biology, fluorescent amino acids, closely related to the compound , are used as versatile building blocks for non-perturbative labeling of peptides and proteins. These advances have enabled novel methodologies in biological studies (Cheng et al., 2020).
Synthesis of Complexes with Transition Metal Ions
- Transition Metal Complexes : Syntheses of complexes involving 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid, a compound similar to 2-(2-Amino-4-bromo-3-fluorophenyl)-2-oxoacetic acid, with various transition metal ions have been explored for their thermal and magnetic properties (Ferenc et al., 2017).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-(2-amino-4-bromo-3-fluorophenyl)-2-oxoacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO3/c9-4-2-1-3(6(11)5(4)10)7(12)8(13)14/h1-2H,11H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAUWUUBQZRFAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)C(=O)O)N)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-dimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2672428.png)
![N-[6-({[(4-ethoxyphenyl)amino]carbonyl}amino)-4-methyl-1,3-benzothiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B2672430.png)
![6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2672432.png)

![Methyl 2-[2-(2-acetylsulfanylacetyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2672435.png)

![(E)-2-cyano-3-[1-(2,6-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(4-ethylphenyl)prop-2-enamide](/img/structure/B2672437.png)
![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2672438.png)

![1-[2-[(2,5-Difluorophenyl)methylsulfanyl]-4-oxo-3-prop-2-enylquinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2672442.png)
![Ethyl 2-(2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2672443.png)
![N-(2-methylphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2672445.png)
